Xemilofiban acid - 149193-61-3

Xemilofiban acid

Catalog Number: EVT-1574501
CAS Number: 149193-61-3
Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xemilofiban acid, also known as SC-54684A, is a synthetic compound that acts as a glycoprotein IIb/IIIa receptor antagonist. This compound is primarily utilized in the field of cardiovascular medicine for its antithrombotic properties, specifically in the prevention of platelet aggregation. By inhibiting the glycoprotein IIb/IIIa receptor, Xemilofiban acid plays a crucial role in managing conditions related to acute coronary syndromes.

Source

Xemilofiban acid was developed through extensive research into platelet aggregation mechanisms. It is derived from L-aspartic acid, showcasing a synthetic pathway that emphasizes the manipulation of amino acids to create effective pharmacological agents . The compound is typically synthesized in laboratories that specialize in pharmaceutical chemistry and is available for research and clinical applications.

Classification

Xemilofiban acid is classified as an antiplatelet agent within the broader category of cardiovascular drugs. It specifically targets the glycoprotein IIb/IIIa receptor on platelets, which is essential for platelet aggregation and thrombus formation. This classification aligns with its therapeutic use in preventing thrombotic events in patients at risk for cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of Xemilofiban acid involves several key steps:

  1. Formation of Core Structure: The initial step involves creating the core structure through multi-step organic synthesis. This process typically utilizes high-purity starting materials and reagents to ensure optimal yields.
  2. Functionalization: Following the formation of the core structure, specific functional groups are introduced to enhance the compound's pharmacological properties.
  3. Conversion to Hydrochloride Salt: To improve solubility and stability, Xemilofiban is converted into its hydrochloride salt form.

Technical Details

The industrial production of Xemilofiban acid employs optimized reaction conditions, including precise control over temperature, pressure, and solvent choice. Purification methods such as crystallization or chromatography are implemented to achieve high purity levels necessary for clinical applications.

Molecular Structure Analysis

Structure

Xemilofiban acid has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with the glycoprotein IIb/IIIa receptor. The precise molecular formula and structural diagram can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 305.34 g/mol

Data

The compound's structural data indicate that it contains functional groups conducive to binding with biological receptors, enhancing its efficacy as an antiplatelet agent.

Chemical Reactions Analysis

Reactions

Xemilofiban acid undergoes various chemical reactions:

  1. Reduction: This reaction involves the addition of hydrogen or removal of oxygen, which can modify functional groups within the compound.
  2. Substitution: The substitution reaction allows for the replacement of one functional group with another, potentially altering the compound's activity.
  3. Oxidation: Common reagents such as potassium permanganate may be used to oxidize certain derivatives of Xemilofiban acid, leading to new products that can be evaluated for their pharmacological properties.

Technical Details

The specific reagents and conditions used in these reactions vary based on desired outcomes, such as increased potency or altered pharmacokinetics.

Mechanism of Action

Xemilofiban acid functions by selectively and reversibly binding to the glycoprotein IIb/IIIa receptor on platelets. This interaction prevents fibrinogen from attaching to platelets, thereby inhibiting platelet aggregation. The mechanism is critical in reducing thrombus formation within coronary arteries and managing acute coronary syndromes .

Process and Data

The binding affinity of Xemilofiban acid to glycoprotein IIb/IIIa has been studied extensively, revealing its effectiveness compared to other antagonists like tirofiban and eptifibatide . Its pharmacodynamic properties demonstrate a rapid onset of action with significant implications for patient management during acute cardiovascular events.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its hydrochloride salt form.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range typical for biological systems (pH 7.0-7.4).

Relevant analyses have confirmed that Xemilofiban maintains its integrity under various conditions, supporting its use in clinical settings .

Applications

Xemilofiban acid is primarily used in scientific research related to cardiovascular health, particularly in studies focusing on platelet function and thrombus formation. Its applications extend to:

  • Antithrombotic Therapy: Used in clinical trials assessing its effectiveness in preventing arterial thrombosis.
  • Research Tool: Employed in laboratory settings to study platelet aggregation mechanisms and evaluate new therapeutic strategies against thrombotic diseases .
Chemical Structure and Synthesis

Molecular Architecture of Xemilofiban Acid

Structural Analogues to RGD Peptide Motifs

Xemilofiban acid is a rationally designed arginine-glycine-aspartate (RGD) mimetic that replicates the spatial geometry and pharmacophore of native RGD sequences found in fibrinogen. This motif serves as the primary recognition site for integrin αIIbβ3 (GPIIb/IIIa) on platelets, which mediates platelet aggregation by binding fibrinogen during thrombus formation. The compound features a benzamidine group mimicking the guanidinium moiety of arginine and a terminal carboxylic acid functionally analogous to aspartic acid’s side chain. A linear alkyl linker replaces the native glycine spacer, optimizing steric compatibility with the integrin's RGD-binding cleft [2] [8]. This bioisosteric design enables high-affinity binding (IC₅₀ ~20 nM) while conferring metabolic stability absent in peptide-based inhibitors [6] [9].

Table 1: Key Structural Features of Xemilofiban Acid vs. Native RGD

Structural ElementNative RGD PeptideXemilofiban AcidFunctional Role
Arginine MimeticGuanidinium group4-AmidinophenylBinds αIIbβ3 specificity pocket
Linker RegionGlycineSuccinyl-aminoethylMaintains optimal distance between pharmacophores
Aspartic Acid MimeticCarboxylateTerminal carboxylic acidCoordinates metal ions in MIDAS motif
Stereochemical RequirementL-configuration(S)-configuration at β-amino carbonEnforces bioactive conformation

Stereochemical Configuration and Chiral Centers

The bioactivity of xemilofiban acid is stereospecifically dependent on the (S)-configuration at its β-amino carbon. This chiral center governs the spatial orientation of the carboxylic acid relative to the benzamidine group, ensuring optimal interaction with the αIIbβ3 receptor's ligand-binding site. Inversion to the (R)-enantiomer reduces antiplatelet efficacy by >100-fold due to misalignment with complementary residues in the integrin’s β-propeller domain [6]. Crystallographic studies confirm that the (S)-configuration places the carboxylate oxygen atoms within 2.8 Å of the MIDAS (Metal Ion-Dependent Adhesion Site) magnesium ion, facilitating critical coordination bonds essential for antagonism [5] [8].

Synthetic Pathways for Xemilofiban Acid

Enzymatic Resolution of β-Aminoester Precursors

The commercial synthesis of xemilofiban acid relies on chiral resolution of racemic ethyl 3-amino-4-pentynoate using (R)-(−)-mandelic acid. This process yields the key (S)-β-aminoester intermediate with >98% enantiomeric excess (ee) after recrystallization. Critical limitations include low atom economy (theoretical maximum yield: 50%) and high solvent consumption during diastereomer separation [6]. Alternative routes exploit baker’s yeast-mediated asymmetric reduction of ethyl 5-(trimethylsilyl)-3-oxo-4-pentynoate, generating the (R)-3-hydroxy derivative with 90% ee. Subsequent Mitsunobu reaction with phthalimide introduces the amino group with stereochemical inversion, delivering the (S)-3-aminoester precursor in 45% overall yield [6] [4].

Biocatalytic Methods Using Penicillin G Acylase

Immobilized penicillin G acylase (PGA) enables large-scale enantioselective acylation of (±)-ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate. In aqueous buffer (pH 5.7, 28°C), PGA catalyzes phenylacetamide formation exclusively on the (R)-amine, leaving the desired (S)-enantiomer unreacted. After 24 hours, the (S)-amine is isolated in >96% ee and 43% yield (86% of theoretical maximum) [4]. This method eliminates chiral auxiliaries and operates under mild conditions, though substrate solubility constraints necessitate fed-batch processing. The enzyme’s intrinsic selectivity (E-value >200) arises from differential binding kinetics: the (S)-amine aligns poorly with PGA’s acylation site due to steric clashes with βLeu58 and βPhe24 [4].

Table 2: Comparison of Xemilofiban Acid Synthetic Methods

MethodKey StepsChiral ControlYieldScale Feasibility
Mandelic Acid Resolution1. Diastereomeric salt formation 2. Recrystallization(R)-(−)-mandelic acid28–35% (after 3 crops)Pilot scale (kg)
Baker’s Yeast Reduction1. Asymmetric ketoreduction 2. Mitsunobu aminationYeast dehydrogenases45% (3 steps)Lab scale
Penicillin G Acylase1. Enzymatic (R)-acylation 2. Filtration/racemate recyclePGA enantioselectivity43% (isolated)Industrial (6.1 kg demonstrated)

Optimization of Prodrug Activation Mechanisms

Xemilofiban acid is administered orally as its ethyl ester prodrug (xemilofiban) to enhance gastrointestinal absorption. The bioconversion strategy exploits ubiquitous carboxylesterases in human plasma and liver, which catalyze hydrolytic cleavage of the ethyl ester, regenerating the active carboxylic acid pharmacophore. Enzymatic kinetics studies show complete hydrolysis within 2 hours (tₘₐₓ) at plasma esterase concentrations >50 nM, ensuring rapid systemic exposure to the active moiety [6]. Prodrug optimization focused on balancing lipophilicity (logP 1.8 vs. acid’s −0.3) and hydrolysis rates:

  • Ethyl ester: Optimal cleavage rate (t₁/₂ = 45 min) and oral bioavailability (F = 60%)
  • Methyl ester: Overly rapid hydrolysis causing gastric instability
  • tert-Butyl ester: Resistance to esterases requiring hepatic CYP450 involvement [6]

Crystal engineering of xemilofiban hydrochloride ensured stability during prodrug absorption. A novel polymorph (Characteristic XRD peaks: 4.01°, 11.11°, 19.77° 2θ) exhibits 30% lower hygroscopicity than amorphous forms, preventing hydrolysis during storage. This crystal form maintains >99% chemical purity after 24 months at 25°C/60% RH by minimizing water adsorption at the amidine group [7].

Properties

CAS Number

149193-61-3

Product Name

Xemilofiban acid

IUPAC Name

(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1

InChI Key

OUZLOTRPGMFLPN-LLVKDONJSA-N

SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Synonyms

3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride
SC 54701
SC 54701A
SC-54701
SC-54701A

Canonical SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Isomeric SMILES

C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.